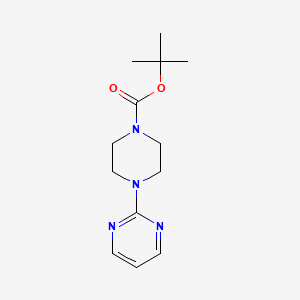

1-N-Boc-4-Pyrimidin-2-yl-piperazine

Description

BenchChem offers high-quality 1-N-Boc-4-Pyrimidin-2-yl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-4-Pyrimidin-2-yl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEDHQBGXCVRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475013 | |

| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780705-64-8 | |

| Record name | 1-N-Boc-4-Pyrimidin-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-N-Boc-4-(Pyrimidin-2-yl)piperazine, a key heterocyclic building block, stands at the intersection of two privileged structural motifs in medicinal chemistry: the piperazine ring and the pyrimidine nucleus. The piperazine moiety is a common feature in numerous approved drugs, often incorporated to enhance pharmacokinetic properties such as solubility and bioavailability.[1] Its unique conformational flexibility also allows it to act as a versatile scaffold, presenting appended pharmacophores in optimal orientations for target engagement.[1] The pyrimidine ring, a fundamental component of nucleobases, is integral to a wide array of biologically active compounds, including antiviral and anticancer agents. The strategic combination of these two heterocycles, with the added synthetic utility of the tert-butoxycarbonyl (Boc) protecting group, renders 1-N-Boc-4-(pyrimidin-2-yl)piperazine an invaluable intermediate in the synthesis of novel therapeutic agents.

The Boc protecting group offers a crucial element of synthetic control, enabling selective functionalization of the piperazine ring.[2] Its stability under a range of reaction conditions, coupled with its straightforward removal under acidic conditions, allows for a modular and efficient approach to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-N-Boc-4-(pyrimidin-2-yl)piperazine, offering practical insights for researchers in drug discovery and development.

Physicochemical and Structural Characteristics

| Property | Value (Predicted/Inferred) | Reference/Justification |

| Molecular Formula | C₁₃H₂₀N₄O₂ | |

| Molecular Weight | 264.33 g/mol | |

| CAS Number | Not definitively assigned; related compounds include 221050-89-1 (4-pyrimidinyl isomer) and 374930-88-8 (5-bromo-pyrimidin-2-yl derivative) | [3] |

| Appearance | White to off-white crystalline powder or solid | Based on related compounds |

| Melting Point | Expected to be in the range of 100-150 °C | Inferred from similar Boc-protected piperazine derivatives |

| Boiling Point | > 300 °C (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | Based on the lipophilic nature of the Boc group and the aromatic pyrimidine ring |

| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring. The N4 nitrogen (attached to the pyrimidine) will be significantly less basic than the N1 nitrogen (if deprotected). |

Synthesis and Reaction Chemistry

The most direct and widely employed synthetic route to 1-N-Boc-4-(pyrimidin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 1-Boc-piperazine with a 2-halopyrimidine, typically 2-chloropyrimidine, under basic conditions.[4]

Detailed Experimental Protocol: Synthesis via SNAr

Materials:

-

1-Boc-piperazine

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-Boc-piperazine (1.0 eq) in DMF, add 2-chloropyrimidine (1.0-1.2 eq) and a base such as potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Key Reactions of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine

The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemistry to be performed on the pyrimidine ring or for the Boc group to be removed to enable further functionalization at the N1 position of the piperazine.

1. Boc Deprotection:

The most common reaction is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

Protocol for Boc Deprotection:

-

Dissolve 1-N-Boc-4-(pyrimidin-2-yl)piperazine in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product, 1-(pyrimidin-2-yl)piperazine, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly in subsequent reactions or neutralized with a base to yield the free amine.

Characterization and Spectroscopic Analysis

The structural confirmation of 1-N-Boc-4-(pyrimidin-2-yl)piperazine relies on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Boc group: A singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. - Piperazine protons: Two sets of multiplets, typically in the range of 3.5-3.9 ppm (protons adjacent to the pyrimidine) and 3.4-3.6 ppm (protons adjacent to the Boc group). - Pyrimidine protons: A doublet at ~8.3-8.4 ppm (H4 and H6) and a triplet at ~6.6-6.7 ppm (H5). |

| ¹³C NMR | - Boc group: Resonances around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). - Piperazine carbons: Signals in the range of 43-50 ppm. - Pyrimidine carbons: Resonances in the aromatic region, with the C2 carbon (attached to the piperazine) appearing around 161 ppm, C4 and C6 around 157 ppm, and C5 around 110 ppm. |

| IR Spectroscopy | - A strong C=O stretching band from the Boc group in the region of 1680-1700 cm⁻¹. - C-H stretching bands for the aliphatic and aromatic protons. - C-N stretching vibrations. |

| Mass Spectrometry | - The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 265.17. |

Applications in Drug Discovery and Development

The 1-N-Boc-4-(pyrimidin-2-yl)piperazine scaffold is a valuable starting material for the synthesis of a diverse range of biologically active molecules. The deprotected 1-(pyrimidin-2-yl)piperazine can be further functionalized at the free secondary amine to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of pyrimidinyl-piperazines have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The pyrimidine ring is a key component of many kinase inhibitors, and the piperazine moiety can be used to target the ATP-binding site of these enzymes.

-

Antiviral and Antibacterial Agents: The structural similarity of the pyrimidine ring to nucleobases makes it a prime candidate for the development of inhibitors of viral or bacterial enzymes involved in nucleic acid synthesis.[5]

-

Central Nervous System (CNS) Active Agents: The piperazine scaffold is present in many CNS drugs, and its derivatives are often explored for their activity as antipsychotics, antidepressants, and anxiolytics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-N-Boc-4-(pyrimidin-2-yl)piperazine is not widely available, safety precautions can be inferred from related compounds such as its bromo-substituted analogue and 1-Boc-piperazine.[3][6]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

1-N-Boc-4-(pyrimidin-2-yl)piperazine is a strategically designed chemical intermediate that provides a robust platform for the synthesis of a wide range of potentially bioactive molecules. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups allows for a high degree of synthetic flexibility. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an outline of its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in the construction of complex and potent drug candidates is undeniable.

References

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in modern drug discovery. We will dissect its molecular architecture, detail a robust and validated synthetic protocol, outline comprehensive methods for its analytical characterization, and explore its strategic application as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, field-proven understanding of this valuable compound.

Introduction: The Strategic Value of the Pyrimidinylpiperazine Scaffold

In the landscape of medicinal chemistry, the piperazine moiety is a well-established "privileged scaffold." Its inclusion in a drug candidate can significantly enhance aqueous solubility and introduce a basic nitrogen center, which is often crucial for interacting with biological targets and optimizing pharmacokinetic profiles.[1] When combined with a pyrimidine ring—a core component of numerous biologically active molecules, including kinase inhibitors—the resulting pyrimidinylpiperazine scaffold becomes a powerful tool for drug design.[2]

The subject of this guide, 1-N-Boc-4-(pyrimidin-2-yl)piperazine, leverages this potent combination. The tert-butoxycarbonyl (Boc) protecting group on the N-1 position of the piperazine ring is key to its utility. This protecting group renders the N-1 nitrogen nucleophilic, allowing for the strategic introduction of the pyrimidine ring at the N-4 position. Subsequently, the Boc group can be cleanly and efficiently removed under acidic conditions, unmasking a reactive secondary amine. This amine serves as a versatile chemical handle for further elaboration, enabling the construction of diverse molecular libraries and the synthesis of targeted active pharmaceutical ingredients (APIs).

Physicochemical Properties

Precise physicochemical data is foundational for any laboratory work. While the exact, unsubstituted title compound's CAS number is not prominently listed in common databases, a closely related and commercially available analog, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, provides a reliable reference for expected properties.

| Property | Value (for 5-bromo analog) | Reference |

| CAS Number | 374930-88-8 | [3] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [3] |

| Molecular Weight | 343.22 g/mol | [3] |

| Appearance | White to off-white solid | Inferred |

| IUPAC Name | tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | [3] |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Inferred |

For the non-brominated title compound, the expected Molecular Formula is C₁₃H₂₀N₄O₂ with a Molecular Weight of 264.33 g/mol .

Figure 1: Chemical Structure of 1-N-Boc-4-(Pyrimidin-2-yl)piperazine.

Synthesis and Purification Protocol

The most reliable and scalable method for preparing the title compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.

Causality: The reaction's success hinges on the activation of the C2 position on the pyrimidine ring by an adjacent electron-withdrawing halogen (e.g., chlorine). 1-Boc-piperazine serves as an excellent, moderately basic secondary amine nucleophile. The Boc group prevents unwanted side reactions, such as double alkylation, that could occur with unprotected piperazine.

Figure 2: General workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reagent Charging: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-piperazine (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x volumes). The choice of ethyl acetate is strategic due to its ability to dissolve the product while being immiscible with the aqueous phase containing inorganic salts.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound as a solid.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a self-validating system of analysis.

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically employed.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for protonating basic nitrogens, leading to sharp, symmetrical peaks.

-

Detection: UV detection at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

-

Expected Result: A single major peak with a purity of >95% (by area percentage) indicates a successful synthesis and purification.

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms that are easily protonated.

-

Expected Result: The primary ion observed will be the [M+H]⁺ peak. For 1-N-Boc-4-(pyrimidin-2-yl)piperazine, this corresponds to an m/z of 265.16 .

4.3 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton.

-

Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.3 ppm (doublet, 2H): Protons on the C4 and C6 positions of the pyrimidine ring.

-

~6.5 ppm (triplet, 1H): Proton on the C5 position of the pyrimidine ring.

-

~3.8 ppm (triplet, 4H): Piperazine protons adjacent to the pyrimidine ring.

-

~3.5 ppm (triplet, 4H): Piperazine protons adjacent to the Boc-protected nitrogen.

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

Application in Drug Development: A Versatile Intermediate

The primary value of 1-N-Boc-4-(pyrimidin-2-yl)piperazine lies in its role as a functionalizable building block. The synthetic workflow below illustrates its strategic utility.

Figure 3: Strategic deprotection and subsequent functionalization pathways.

-

Boc Deprotection: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane at room temperature quantitatively removes the Boc group, yielding the secondary amine, 1-(pyrimidin-2-yl)piperazine, as a salt.

-

Functionalization: The newly exposed secondary amine is a nucleophile that can readily participate in a variety of coupling reactions:

-

Amide Bond Formation: Reaction with acyl chlorides, or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU), yields N-acyl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) produces N-alkyl derivatives.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates allows for the synthesis of N-aryl derivatives, a common strategy in modern medicinal chemistry.[5]

-

This versatility allows chemists to rapidly generate a wide array of analogs for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on data for analogous compounds, 1-N-Boc-4-(pyrimidin-2-yl)piperazine should be handled with appropriate care in a laboratory setting.[3]

-

Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

-

tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

A Technical Guide to 1-N-Boc-4-(Pyrimidin-2-yl)piperazine: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-N-Boc-4-(pyrimidin-2-yl)piperazine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and explore its applications as a critical intermediate in the synthesis of pharmacologically active molecules.

Core Molecular Attributes and Physicochemical Properties

1-N-Boc-4-(pyrimidin-2-yl)piperazine, also known as tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a piperazine ring, a pyrimidine moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination of functional groups makes it a versatile synthon in medicinal chemistry.

The Boc group provides a stable, yet readily cleavable, protecting group for the piperazine nitrogen, allowing for selective reactions at other positions of the molecule. The pyrimidinylpiperazine core is a recognized pharmacophore found in a variety of biologically active compounds, often serving as a key structural element for interaction with biological targets.[1][2]

Molecular Structure:

Caption: Chemical structure of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C13H20N4O2 | Calculated |

| Molecular Weight | 264.32 g/mol | Calculated |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in methanol, DCM, THF, and DMF; slightly soluble in water. | [3] |

Note: The molecular weight is calculated by adding the molecular weight of the Boc group (C5H9O2 = 101.12 g/mol ) to the molecular weight of 1-(2-Pyrimidyl)piperazine (C8H12N4 = 164.21 g/mol ) and subtracting the mass of two hydrogen atoms to form the new bond.[][5]

Synthesis and Mechanistic Considerations

The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the coupling of a Boc-protected piperazine with a suitably activated pyrimidine derivative.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below:

Step 1: Boc Protection of Piperazine

-

Dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc)2O in the same solvent dropwise to the piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Causality: The Boc protection of one of the piperazine nitrogens is a crucial first step. It prevents di-substitution on the piperazine ring in the subsequent coupling reaction and allows for the selective introduction of the pyrimidine moiety.[6]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 1-Boc-piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (K2CO3) or triethylamine (Et3N).

-

Add 2-chloropyrimidine to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Causality: The SNAr reaction is an efficient method for forming the C-N bond between the piperazine and pyrimidine rings. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position for nucleophilic attack by the secondary amine of the Boc-piperazine. The base is necessary to deprotonate the piperazine nitrogen, increasing its nucleophilicity.[7]

Synthesis Workflow Diagram:

Caption: Synthetic workflow for 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Applications in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, makes it a desirable component in drug design.[7] The pyrimidine ring is also a common feature in pharmacologically active compounds, including kinase inhibitors and other targeted therapies.[8][9]

The combination of these two moieties in 1-N-Boc-4-(pyrimidin-2-yl)piperazine makes it a valuable intermediate for the synthesis of a wide range of potential therapeutic agents. After the coupling reaction, the Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized to introduce additional diversity and modulate the biological activity of the final compound.[10]

This building block is particularly relevant for the development of:

-

Kinase Inhibitors: The pyrimidinylpiperazine core can serve as a hinge-binding motif in many kinase inhibitors.[11][12]

-

GPCR Modulators: Piperazine derivatives have been explored as modulators of G-protein coupled receptors.[8]

-

Antiviral and Anticancer Agents: The structural features of this compound are found in various antiviral and anticancer drug candidates.[1]

Conclusion

1-N-Boc-4-(pyrimidin-2-yl)piperazine is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the robust and scalable synthetic route to its preparation make it an attractive building block for medicinal chemists. The inherent biological relevance of its core structure ensures its continued importance in the development of novel therapeutics targeting a wide range of diseases.

References

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. 1-Boc-4-(2-formylphenyl)piperazine. Retrieved from [Link]

-

PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

Wikipedia. Pyrimidinylpiperazine. Retrieved from [Link]

-

Research Explorer The University of Manchester. (2011). PIPERAZINE AND 4-(PYRIMIDIN-2-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

PubMed Central. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Retrieved from [Link]

-

Oakwood Chemical. tert-Butyl 4-Iodopiperidine-1-carboxylate. Retrieved from [Link]

- N-Boc-4-iodopiperidine (CAS 301673-14-3) Technical Data Sheet. (n.d.). Retrieved from a generic supplier's technical data sheet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

1-N-Boc-4-Pyrimidin-2-yl-piperazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-N-Boc-4-Pyrimidin-2-yl-piperazine

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-N-Boc-4-pyrimidin-2-yl-piperazine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic mono-protection of the piperazine ring with a tert-butoxycarbonyl (Boc) group allows for selective functionalization, making it a valuable intermediate.[1] This document moves beyond a simple listing of analytical techniques, offering an integrated strategy that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all validated by chromatographic purity assessment. We delve into the causality behind methodological choices, the interpretation of complex spectral data, and provide field-proven protocols to ensure trustworthy and reproducible results for researchers and drug development professionals.

Introduction: The Architectural Significance of 1-N-Boc-4-Pyrimidin-2-yl-piperazine

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its symmetrical, six-membered ring containing two nitrogen atoms allows for diverse substitutions, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] The specific compound, 1-N-Boc-4-pyrimidin-2-yl-piperazine, combines this versatile piperazine core with a pyrimidine ring, another critical pharmacophore.

The strategic introduction of the acid-labile Boc protecting group on one of the piperazine nitrogens is a cornerstone of its synthetic utility.[1] This renders the protected nitrogen unreactive, thereby directing subsequent chemical modifications to the free secondary amine at the N-4 position.[1] A typical synthesis involves the nucleophilic aromatic substitution reaction between 1-Boc-piperazine and 2-chloropyrimidine.[4][5] Given its role as a foundational precursor, unambiguous confirmation of its structure is not merely an analytical exercise; it is a critical quality control step that underpins the integrity of the entire synthetic cascade and the biological activity of the final compounds.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Core Components | Pyrimidine Ring, Piperazine Ring, tert-Butoxycarbonyl (Boc) Group |

The Elucidation Workflow: An Integrated Spectroscopic & Chromatographic Approach

Confirming the identity and purity of 1-N-Boc-4-pyrimidin-2-yl-piperazine requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Instead, we rely on the synergy between methods that probe different aspects of the molecule's architecture. NMR spectroscopy maps the covalent bonding framework (the skeleton), Mass Spectrometry provides the molecular weight and fragmentation clues (the mass), and IR spectroscopy identifies the functional groups present (the chemical bonds). Chromatographic methods serve as the ultimate arbiter of sample purity, ensuring that the spectroscopic data is representative of the target compound and not an artifact of impurities.

Caption: Integrated workflow for the synthesis and structure elucidation of 1-N-Boc-4-Pyrimidin-2-yl-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a molecule like 1-N-Boc-4-pyrimidin-2-yl-piperazine, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons (like N-H, if present), though it can sometimes obscure signals in the aliphatic region. The magnetic field strength (e.g., 400-600 MHz) determines the resolution and dispersion of the spectrum; higher fields are better for resolving complex coupling patterns.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides a direct map of the hydrogen atoms. The spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal splitting (multiplicity).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc Group (-C(CH₃)₃) | ~1.48 | Singlet (s) | 9H | Nine equivalent methyl protons, shielded by the electron-donating tert-butyl group. No adjacent protons to couple with. |

| Piperazine Protons (Boc side) | ~3.50 | Triplet (t) | 4H | Protons adjacent to the Boc-protected nitrogen. They are deshielded by the electron-withdrawing carbamate and appear as a triplet due to coupling with the adjacent CH₂ group. |

| Piperazine Protons (Pyrimidine side) | ~3.85 | Triplet (t) | 4H | Protons adjacent to the nitrogen linked to the pyrimidine ring. They are more deshielded than the other piperazine protons due to the aromatic ring's influence.[6] |

| Pyrimidine Proton (H-5) | ~6.45 | Triplet (t) | 1H | The proton at the 5-position of the pyrimidine ring. It is coupled to both H-4 and H-6, resulting in a triplet. |

| Pyrimidine Protons (H-4, H-6) | ~8.30 | Doublet (d) | 2H | These two protons are chemically equivalent and are deshielded by the adjacent nitrogen atoms. They are coupled to H-5, appearing as a doublet. |

Note: Due to restricted rotation around the N-CO bond of the Boc group, the piperazine signals may appear as broad singlets or more complex multiplets at room temperature.[7][8]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides information on the carbon framework. The key features are the chemical shifts, which are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl).

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| Boc Group (-C(CH₃)₃) | ~28.5 | Shielded aliphatic methyl carbons. |

| Piperazine Carbons (Boc side) | ~44.0 | Carbons adjacent to the Boc-protected nitrogen. |

| Piperazine Carbons (Pyrimidine side) | ~49.0 | Carbons adjacent to the pyrimidine-substituted nitrogen, slightly deshielded. |

| Boc Group (-C(CH₃)₃) | ~80.0 | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen. |

| Pyrimidine Carbon (C-5) | ~110.0 | Aromatic carbon shielded relative to the other pyrimidine carbons. |

| Boc Carbonyl (C=O) | ~155.0 | Carbonyl carbon of the carbamate group. |

| Pyrimidine Carbons (C-4, C-6) | ~158.0 | Aromatic carbons deshielded by adjacent nitrogens. |

| Pyrimidine Carbon (C-2) | ~162.0 | The carbon atom directly attached to the piperazine nitrogen, highly deshielded. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for both spectra to assign the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the precise determination of the molecular weight, offering powerful confirmation of the elemental formula.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, minimizing premature fragmentation and making molecular weight determination straightforward.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Ion: A strong signal at m/z 265.16 corresponding to the [M+H]⁺ ion (Calculated for C₁₃H₂₁N₄O₂⁺: 265.1664). High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.

-

Key Fragments: In tandem MS (MS/MS) experiments or with in-source fragmentation, characteristic losses are expected:

-

m/z 209.1: Loss of isobutylene (-56 Da) from the Boc group [M - C₄H₈ + H]⁺.

-

m/z 165.1: Loss of the entire Boc group (-100 Da) to yield the pyrimidinylpiperazine cation [M - C₅H₈O₂ + H]⁺. This is often a very prominent fragment.

-

m/z 80.1: The pyrimidinyl fragment itself.

-

Caption: Expected major fragmentation pathways for 1-N-Boc-4-Pyrimidin-2-yl-piperazine in ESI-MS.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated theoretical mass. If performing MS/MS, isolate the parent ion (m/z 265.16) and acquire the fragment ion spectrum to confirm the predicted fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational modes of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups, which serve as structural signatures.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation. The key is to look for characteristic absorption bands that confirm the presence of the carbamate (Boc), aromatic (pyrimidine), and aliphatic (piperazine) components.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2975 cm⁻¹ | C-H stretch | Aliphatic (Boc & Piperazine) |

| ~1695 cm⁻¹ | C=O stretch | Amide/Carbamate (Boc group) |

| ~1590, 1550 cm⁻¹ | C=N, C=C stretch | Pyrimidine ring |

| ~1420 cm⁻¹ | C-H bend | Aliphatic |

| ~1250, 1160 cm⁻¹ | C-N stretch, C-O stretch | Carbamate and Amine groups |

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1695 cm⁻¹. Its presence is definitive proof of the Boc protecting group. The collection of peaks in the 1600-1500 cm⁻¹ region confirms the aromatic pyrimidine system, and the C-H stretches below 3000 cm⁻¹ confirm the aliphatic portions.

Protocol: FTIR-ATR Analysis

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups within the molecule.

Chromatographic Purity Assessment: The Self-Validating System

Spectroscopic data is only meaningful if the sample is pure. HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.[9][10]

Causality Behind Experimental Choices: Reversed-phase HPLC (using a C18 column) is the method of choice because it effectively separates compounds based on their hydrophobicity.[9] The molecule has both polar (N atoms) and non-polar (Boc, aromatic ring) regions, making it well-suited for this technique. UV detection is chosen because the pyrimidine ring contains a strong chromophore that absorbs UV light, making the compound easily detectable.

Protocol: Reversed-Phase HPLC-UV Analysis

-

System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.

-

Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm or a wavelength of maximum absorbance for the pyrimidine ring.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Injection: Inject 5-10 µL of the sample solution.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity level typically >98%.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

-

HPLC establishes the sample's purity, validating that the spectroscopic data is from a single entity.

-

MS confirms the molecular weight (m/z 265.16 for [M+H]⁺) and provides fragmentation data consistent with the proposed structure.

-

FTIR confirms the presence of the essential functional groups: a carbamate C=O, aliphatic C-H, and aromatic C=N/C=C bonds.

-

NMR provides the final, irrefutable proof. ¹H NMR shows the correct number of protons with the expected chemical shifts, integrations, and coupling patterns, while ¹³C NMR confirms the carbon framework.

This rigorous, multi-technique validation ensures the identity, purity, and structural integrity of this critical synthetic intermediate, providing a solid foundation for its use in research and development.

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-(2-formylphenyl)piperazine. Retrieved from [Link]

- Mary, Y., Panicker, C., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

- Gielsdorf, W., & Schubert, K. (1981). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry. Journal of Clinical Chemistry and Clinical Biochemistry, 19(5), 485-488.

-

Al-Bonayan, A., & Al-Otaibi, A. (2020). Aromatic Polyamines Covalent Triazine Polymer as Sorbent for CO2 Adsorption. ResearchGate. Retrieved from [Link]

- Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.

-

Wójtowicz, M., & Silberring, J. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

- Google Patents. (2015). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

- Al-Ghanayem, A. A. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 221-225.

- Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.

-

Voelkel, A., & Kopczynski, K. (2000). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

- Li, Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.

- Pretze, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(34), 19106-19116.

- Asath, R., & Premkumar, S. (2012). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology, 5(5), 2715-2719.

- Castilho, A., et al. (2015).

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3351.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine [webbook.nist.gov]

- 3. Piperazine [webbook.nist.gov]

- 4. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jgtps.com [jgtps.com]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 1-N-Boc-4-(pyrimidin-2-yl)piperazine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidinylpiperazine moiety has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth technical overview of a key building block, 1-N-Boc-4-(pyrimidin-2-yl)piperazine (tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate), focusing on its commercial availability, synthesis, and critical role as a versatile intermediate in the synthesis of bioactive molecules. As a senior application scientist, my objective is to not only present established protocols but to also provide the scientific rationale behind the methodological choices, empowering researchers to effectively integrate this valuable synthon into their drug discovery pipelines.

Physicochemical Properties and Identification

Chemical Structure:

Structure of 1-N-Boc-4-(pyrimidin-2-yl)piperazine

| Property | Value |

| CAS Number | 306794-93-2 |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.33 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Commercial Availability

1-N-Boc-4-(pyrimidin-2-yl)piperazine is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The availability of this key intermediate is crucial for its widespread use in drug discovery programs.

Table 1: Selected Commercial Suppliers of 1-N-Boc-4-(pyrimidin-2-yl)piperazine (CAS 306794-93-2)

| Supplier | Purity | Available Quantities |

| ChemScene | ≥95% | 25g |

| AOBChem | >98% | Inquire |

| BLDpharm | Inquire | 1g, 5g, 25g |

| Chem-Impex International | >97% | 1g, 5g, 10g |

| Combi-Blocks | >97% | 1g, 5g, 10g |

| Key Organics | >95% | 1g, 5g, 10g |

| PharmaBlock | >98% | 1g, 5g, 25g, 100g, 1kg |

| Synthonix | >95% | 1g, 5g |

| Toronto Research Chemicals | Inquire | 1g, 5g, 25g |

| Watson International | >98% | Inquire |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches

The synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The general strategy involves the coupling of a pyrimidine with a leaving group at the 2-position with mono-Boc-protected piperazine.

General Synthesis Workflow

Caption: General workflow for the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 1-N-Boc-4-(pyrimidin-2-yl)piperazine.

Materials:

-

1-Boc-piperazine (1.0 eq)

-

2-Chloropyrimidine (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Boc-piperazine in DMF (or CH₃CN), add 2-chloropyrimidine and potassium carbonate.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford 1-N-Boc-4-(pyrimidin-2-yl)piperazine as a solid.

Causality behind Experimental Choices:

-

Base (K₂CO₃): A base is essential to neutralize the HCl generated during the nucleophilic substitution reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective choice for this transformation.

-

Solvent (DMF or CH₃CN): Polar aprotic solvents like DMF and acetonitrile are used to dissolve the reactants and facilitate the SNAr reaction.

-

Heat: The reaction is typically heated to overcome the activation energy barrier of the nucleophilic aromatic substitution.

-

Purification: Column chromatography or recrystallization is necessary to remove unreacted starting materials and byproducts to obtain the final product with high purity.

Applications in Drug Discovery

The pyrimidinylpiperazine scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. The mono-Boc protection of 1-N-Boc-4-(pyrimidin-2-yl)piperazine allows for the selective functionalization of the second nitrogen atom of the piperazine ring, making it a versatile intermediate for the synthesis of a wide range of drug molecules.

Role as a Precursor to Bioactive Molecules

Derivatives of 1-(2-pyrimidinyl)piperazine are known to exhibit a variety of biological activities, including acting as α2-adrenergic receptor antagonists and 5-HT1A receptor partial agonists.[1] This has led to their investigation in the context of anxiolytics, antidepressants, and other central nervous system disorders.[2][3]

One notable example is the anxiolytic drug Tandospirone . Tandospirone contains a 4-(pyrimidin-2-yl)piperazin-1-yl)butyl group, highlighting the importance of the pyrimidinylpiperazine core.[2]

Involvement in Key Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy.

Caption: Simplified NF-κB signaling pathway in breast cancer.

Derivatives of pyrimidinylpiperazine have been investigated as inhibitors of the NF-κB pathway, offering a potential therapeutic strategy for certain cancers.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Caption: Simplified GPR119 signaling pathway.

Pyrimidinylpiperazine derivatives have been explored as GPR119 agonists, demonstrating their potential in the development of novel anti-diabetic and anti-obesity agents.

Conclusion

1-N-Boc-4-(pyrimidin-2-yl)piperazine is a commercially accessible and synthetically versatile building block that holds significant value for researchers in drug discovery. Its strategic use allows for the efficient construction of molecules targeting a range of biological pathways, including those implicated in cancer, diabetes, and central nervous system disorders. A thorough understanding of its synthesis, reactivity, and the biological relevance of its derivatives is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Wikipedia. Pyrimidinylpiperazine. [Link]

-

ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

National Center for Biotechnology Information. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. [Link]

-

ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]

-

National Center for Biotechnology Information. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy. PubMed Central. [Link]

-

National Center for Biotechnology Information. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

MDPI. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

-

Taylor & Francis Online. What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. [Link]

-

CP Lab Safety. 1-Boc-4-(4-aminopyrimidin-2-yl)piperazine, min 98%, 1 gram. [Link]

-

Patsnap Synapse. What are GPR119 agonists and how do they work?. [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

National Center for Biotechnology Information. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. PubMed. [Link]

-

International Union of Crystallography. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

-

National Center for Biotechnology Information. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases. [Link]

-

Tradeindia. N Boc Piperazine In Surat. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Semantic Scholar. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–B in Human Breast Cancer Cells. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

AACR Journals. Activation of NFκB in breast cancer cells. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

National Center for Biotechnology Information. Canonical and Non-Canonical NF-κB Signaling Promotes Breast Cancer Tumor-Initiating Cells. PubMed Central. [Link]

-

ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

-

Oxford Academic. Soluble E-cadherin–CXCL1–CXCR2 Axis as a Therapeutic Vulnerability in Inflammatory Breast Cancer Brain Metastasis. [Link]

-

ACS Publications. Activation and signaling mechanism revealed by GPR119-Gs complex structures. [Link]

Sources

The Strategic Importance of the Pyrimidinyl-Piperazine Scaffold

An In-Depth Technical Guide to 1-N-Boc-4-Pyrimidin-2-yl-piperazine: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical review of 1-N-Boc-4-pyrimidin-2-yl-piperazine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, key synthetic transformations, and its significant role in the creation of targeted therapeutics, moving beyond a simple datasheet to offer strategic insights into its application.

1-N-Boc-4-pyrimidin-2-yl-piperazine is a heterocyclic compound featuring a piperazine ring protected on one nitrogen with a tert-butyloxycarbonyl (Boc) group and substituted on the other with a pyrimidin-2-yl moiety. Its significance in medicinal chemistry stems from the prevalence of the core 1-(pyrimidin-2-yl)piperazine pharmacophore in a multitude of clinically successful drugs.[1]

The piperazine ring serves as a versatile and often essential linker or scaffold.[2] Its non-planar, chair-like conformation allows appended pharmacophoric groups to be positioned in precise three-dimensional orientations for optimal interaction with biological targets. Furthermore, its basic nitrogen atoms can be crucial for aqueous solubility and forming key hydrogen bonds or salt bridges within a protein's active site.[2] The pyrimidine ring is a well-established "hinge-binding" motif, particularly in kinase inhibitors, where its nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region.[3]

The Boc protecting group is instrumental, enabling chemists to perform selective modifications on other parts of a molecule before revealing the secondary amine of the piperazine for subsequent synthetic steps. This strategic protection and deprotection are fundamental to the multi-step synthesis of complex drug molecules.

Synthesis and Characterization

The most common and efficient method for preparing 1-N-Boc-4-pyrimidin-2-yl-piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the pyrimidine ring by the unprotected nitrogen of 1-Boc-piperazine.

Experimental Protocol: Synthesis via SNAr

This protocol is based on established methodologies for the N-arylation of piperazines.[4][5]

Objective: To synthesize tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate.

Materials:

-

2-Chloropyrimidine

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 1-Boc-piperazine.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. The choice of temperature is critical; higher temperatures accelerate the reaction but can lead to side products. The causality here is that sufficient thermal energy is required to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyrimidine ring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1-Boc-piperazine) is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

-

Wash the combined organic layers sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as the eluent) or by recrystallization to afford 1-N-Boc-4-pyrimidin-2-yl-piperazine as a solid.[1]

Diagram: Synthetic Workflow

Caption: Nucleophilic Aromatic Substitution (SNAr) Synthesis.

Characterization Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C13H20N4O2 |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white solid |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.3 (d, 2H, pyrimidine-H), 6.5 (t, 1H, pyrimidine-H), 3.8 (t, 4H, piperazine-H), 3.5 (t, 4H, piperazine-H), 1.5 (s, 9H, Boc-H). Note: Shifts are predictive based on similar structures.[6] |

| 13C NMR (CDCl3, 101 MHz) | δ (ppm): 161.8, 158.0, 155.0, 110.5, 80.0, 44.5, 44.0, 28.5. Note: Shifts are predictive. |

| Mass Spec (ESI+) | m/z = 265.1 [M+H]+ |

Key Synthetic Transformations: Boc Deprotection

The true utility of 1-N-Boc-4-pyrimidin-2-yl-piperazine as an intermediate lies in the selective removal of the Boc group to liberate the secondary amine. This transformation is most reliably achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutene) and carbon dioxide.

Experimental Protocol: Acid-Mediated Boc Deprotection

Objective: To synthesize 1-(Pyrimidin-2-yl)piperazine from its N-Boc protected precursor.

Materials:

-

1-N-Boc-4-pyrimidin-2-yl-piperazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Diethyl ether or MTBE

Procedure:

-

Dissolve 1-N-Boc-4-pyrimidin-2-yl-piperazine (1.0 eq.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction upon acid addition.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution. The use of excess acid ensures the complete and rapid cleavage of the acid-labile Boc group.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS. The product, being a free amine, will have a much lower Rf on silica gel than the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Re-dissolve the residue in a small amount of DCM and slowly add it to a beaker of stirred, saturated NaHCO3 solution to neutralize the TFA salt.

-

Extract the resulting aqueous solution multiple times with DCM.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield 1-(Pyrimidin-2-yl)piperazine. The product can often be used directly or purified further if necessary.

Diagram: Boc Deprotection Workflow

Caption: Two-step Boc deprotection and neutralization process.

Applications in Drug Discovery: A Kinase Inhibitor Case Study

The deprotected 1-(pyrimidin-2-yl)piperazine core is a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7]

Case Study 1: Pyrimidine Derivatives as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[3] Their overexpression is common in many cancers, making them attractive therapeutic targets. A key strategy in designing Aurora kinase inhibitors is to utilize a hinge-binding moiety, for which the pyrimidine ring is exceptionally well-suited.

A study on pyrimidine-based derivatives explored the structure-activity relationship (SAR) for inhibiting Aurora A kinase.[2] The data clearly show how modifications to the core structure impact potency.

Table: SAR of Pyrimidine Derivatives Against Aurora A Kinase[2]

| Compound | R Group on Piperazine | Aurora A IC50 (nM) |

| 1 | 4-Chloro-2-fluorophenyl | 12 |

| 2 | 2,4-Difluorophenyl | 28 |

| 3 | 2-Fluorophenyl | 114 |

| 4 | 4-Fluorophenyl | 158 |

| 5 | Phenyl | 239 |

This table is adapted from the data presented in the cited literature and demonstrates the SAR trend. The core structure includes the pyrimidinyl-piperazine moiety linked to a methanone group.

Expertise & Causality: The data demonstrate a clear SAR trend. The addition of electron-withdrawing halogen atoms to the phenyl ring significantly enhances inhibitory potency. Compound 1 , with both chloro and fluoro substituents, is the most potent (IC50 = 12 nM). This increased potency is likely due to a combination of factors, including favorable electronic interactions within the ATP-binding pocket and optimizing the conformation of the inhibitor for a tighter fit. The drop in potency from compound 1 to 5 highlights the critical role of these specific substitutions in achieving high-affinity binding.

Case Study 2: Dasatinib and the BCR-ABL Signaling Pathway

The pyrimidinyl-piperazine scaffold is also present in Dasatinib, a potent second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[8] CML is characterized by the Philadelphia chromosome, which produces the constitutively active BCR-ABL fusion protein.[4] This oncoprotein drives uncontrolled cell proliferation and survival by activating numerous downstream signaling pathways.

Mechanism of Action: Dasatinib functions by binding to the ATP pocket of the ABL kinase domain. Unlike its predecessor imatinib, which only binds to the inactive conformation, Dasatinib can bind to both the active and inactive conformations of BCR-ABL. This dual-binding capability allows it to overcome many of the resistance mutations that affect imatinib's binding. By blocking the ATP-binding site, Dasatinib prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, effectively shutting down the oncogenic signaling cascade and inducing apoptosis in cancer cells.[3]

Diagram: Simplified BCR-ABL Signaling and Dasatinib Inhibition

Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival pathways.

Conclusion

1-N-Boc-4-pyrimidin-2-yl-piperazine is more than a mere chemical intermediate; it is a strategically designed building block that grants access to a rich and pharmacologically validated chemical space. Its straightforward synthesis, coupled with the reliable and selective deprotection of the Boc group, makes it an invaluable tool for medicinal chemists. As demonstrated by its central role in the development of potent kinase inhibitors, understanding the synthesis and application of this compound is essential for professionals engaged in the design and discovery of next-generation targeted therapies.

References

-

Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]

-

Firth, G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(4). [Link]

-

Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1577–o1578. [Link]

-

Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8439–8460. [Link]

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

-

Ghamari, N., et al. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports, 12(1), 21699. [Link]

-

Patel, N. C., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E, 69(Pt 10), o1577–o1578. [Link]

-

Talele, T. T. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]

-

Rojas-Vite, G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5786. [Link]

-

Wuketich, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Quintás-Cardama, A., et al. (2007). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 3(5), 815–822. [Link]

-

ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition. [Link]

-

PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

MDPI. (2024). A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. [Link]

-

ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. [Link]

-

Singh, S., et al. (2020). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 14(1), 16. [Link]

-

PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

- 1. journals.iucr.org [journals.iucr.org]